molecular formula C17H13Cl2N3 B6027764 5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B6027764
M. Wt: 330.2 g/mol
InChI Key: JGGVQEUBXQNEMC-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c1-10-8-16-13-4-2-3-5-15(13)20-17(22(16)21-10)12-7-6-11(18)9-14(12)19/h2-9,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGVQEUBXQNEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves the reaction of 2,4-dichlorophenylhydrazine with 2-methylquinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline stands out due to its specific substitution pattern and the presence of the pyrazolo ring, which imparts unique biological activities not observed in other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

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